(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE
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Overview
Description
(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps:
Formation of the Aryl Ether: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form the aryl ether.
Nitrile Formation:
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with 3,5-dichloroaniline and an appropriate acrylamide precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and chlorobenzyl groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Incorporation into polymers to enhance their properties such as thermal stability or mechanical strength.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(2E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl3N2O3/c1-2-32-24-10-17(5-8-23(24)33-15-16-3-6-19(26)7-4-16)9-18(14-29)25(31)30-22-12-20(27)11-21(28)13-22/h3-13H,2,15H2,1H3,(H,30,31)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLMMIFQNMMJFZ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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